

In-Depth Technical Guide: The Molecular Structure of 2-(4-Nitrophenoxy)naphthalene

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)naphthalene

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This technical guide provides a comprehensive overview of the molecular structure of **2-(4-nitrophenoxy)naphthalene**, a molecule of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical properties, and while specific experimental crystallographic and detailed spectroscopic data remain elusive in publicly accessible literature, this guide establishes a foundational understanding based on computed data and general principles of structural chemistry.

Chemical Identity and Properties

2-(4-Nitrophenoxy)naphthalene is an aromatic ether composed of a naphthalene ring system linked to a 4-nitrophenyl group via an oxygen bridge. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₁ NO ₃	PubChem[1][2]
Molecular Weight	265.26 g/mol	PubChem[1][2]
CAS Number	71311-82-5	PubChem[1][2]
IUPAC Name	2-(4-nitrophenoxy)naphthalene	PubChem[1]
Canonical SMILES	<chem>C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)--INVALID-LINK--[O-]</chem>	PubChem[1]
InChI Key	ORYXOTYJSALBQZ-UHFFFAOYSA-N	PubChem[1]

Molecular Structure

The molecular structure of **2-(4-nitrophenoxy)naphthalene** is characterized by the connection of two distinct aromatic systems. The ether linkage introduces a degree of conformational flexibility, allowing for rotation around the C-O bonds. The presence of the electron-withdrawing nitro group on the phenyl ring and the extended π -system of the naphthalene moiety are expected to significantly influence the molecule's electronic properties and reactivity.

Figure 1. 2D representation of **2-(4-Nitrophenoxy)naphthalene**.

Spectroscopic Data (Predicted)

While specific, experimentally verified spectroscopic data for **2-(4-nitrophenoxy)naphthalene** are not readily available in the surveyed literature, predictions based on the known spectral properties of its constituent functional groups can be made.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit characteristic coupling patterns, as will the protons on the nitrophenyl ring. The

protons ortho to the nitro group are expected to be the most downfield shifted on that ring due to the group's strong electron-withdrawing nature.

- ^{13}C NMR: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms. The carbon atom attached to the nitro group (C4 of the phenyl ring) and the carbon atoms of the naphthalene ring bonded to the ether oxygen (C2) will be significantly influenced by these substituents.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the functional groups present:

- Aromatic C-H stretching: $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C=C aromatic ring stretching: $\sim 1600\text{-}1450\text{ cm}^{-1}$
- Asymmetric and symmetric NO_2 stretching: $\sim 1530\text{-}1500\text{ cm}^{-1}$ and $\sim 1350\text{-}1330\text{ cm}^{-1}$, respectively. These are typically strong and sharp bands.
- Aryl ether C-O-C stretching: $\sim 1270\text{-}1230\text{ cm}^{-1}$ (asymmetric) and $\sim 1050\text{-}1010\text{ cm}^{-1}$ (symmetric).

3.3. UV-Visible (UV-Vis) Spectroscopy

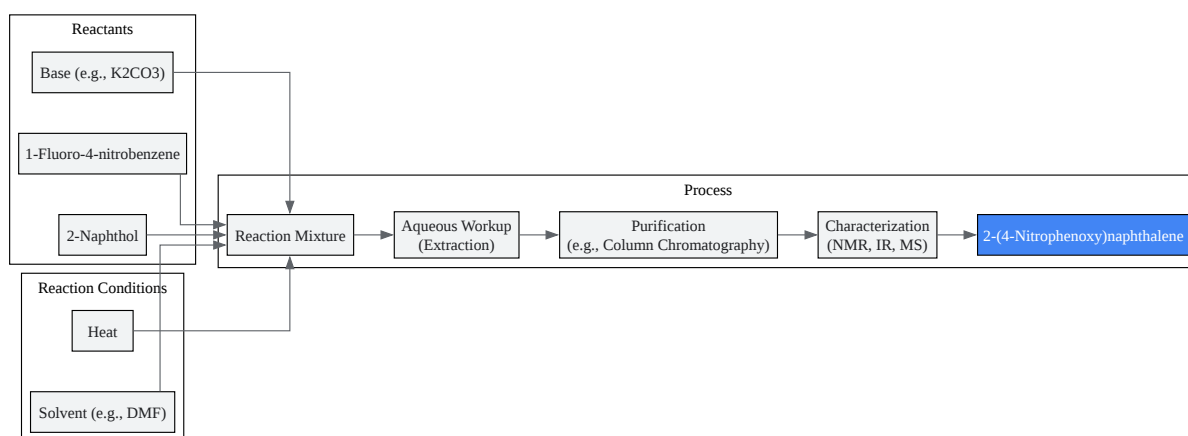
The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, arising from the $\pi\text{-}\pi^*$ transitions of the naphthalene and nitrophenyl aromatic systems. The extended conjugation of the molecule will likely result in multiple absorption maxima.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and characterization of **2-(4-nitrophenoxy)naphthalene** are not available in the public domain at the time of this writing. A potential synthetic route is suggested by a study on metallaphotocatalysis, though the specific details for this compound are not provided.^[1]

A general approach to the synthesis of diaryl ethers, such as **2-(4-nitrophenoxy)naphthalene**, often involves a nucleophilic aromatic substitution reaction (e.g., the Ullmann condensation). A

plausible, though unverified, synthetic workflow is outlined below.



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Figure 2. Plausible synthetic workflow for **2-(4-Nitrophenoxy)naphthalene**.

Disclaimer: The information provided in this document is based on publicly available data and chemical principles. The absence of detailed experimental reports necessitates that the structural and spectroscopic details be considered predictive. Researchers should independently verify this information through experimental work.

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References

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